molecular formula C7H5Cl2N3O2S B13468491 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

Cat. No.: B13468491
M. Wt: 266.10 g/mol
InChI Key: HXPHUSQSFFAUSR-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for nucleophilic substitution.

    Electrophiles: Such as nitric acid and sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while electrophilic substitution with nitric acid can yield a nitro-substituted derivative .

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with multiple kinase enzymes makes it a valuable tool in targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group in 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride makes it particularly reactive and versatile in chemical synthesis.

Properties

Molecular Formula

C7H5Cl2N3O2S

Molecular Weight

266.10 g/mol

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

InChI

InChI=1S/C7H5Cl2N3O2S/c1-12-2-4(15(9,13)14)5-6(8)10-3-11-7(5)12/h2-3H,1H3

InChI Key

HXPHUSQSFFAUSR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)S(=O)(=O)Cl

Origin of Product

United States

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